Lacthydrazide

Beschreibung

Eigenschaften

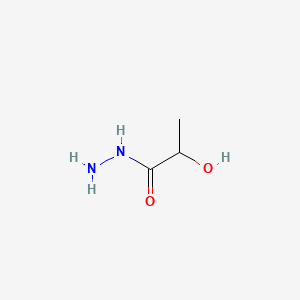

IUPAC Name |

2-hydroxypropanehydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8N2O2/c1-2(6)3(7)5-4/h2,6H,4H2,1H3,(H,5,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCICYPQPGJJZGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50309959 | |

| Record name | Lacthydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50309959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2651-42-5 | |

| Record name | Propanoic acid, hydrazide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=220113 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Lacthydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50309959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hydroxypropanehydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Reaction of Lactic Acid with Hydrazine Hydrate

One of the most common methods for synthesizing this compound involves the direct reaction of lactic acid with hydrazine hydrate. The reaction typically occurs under mild conditions, with temperatures maintained around 50-60°C. The chemical equation representing this reaction is:

$$

\text{CH}3\text{CH(OH)COOH} + \text{N}2\text{H}4 \cdot \text{H}2\text{O} \rightarrow \text{CH}3\text{CH(OH)CONHNH}2 + \text{H}_2\text{O}

$$

This method is advantageous due to its straightforward approach and relatively mild reaction conditions.

Industrial Production via Polylactic Acid

In industrial settings, this compound is often produced using polylactic acid as a raw material. This method involves the depolymerization of polylactic acid followed by its reaction with hydrazine hydrate. This process is considered environmentally friendly as it utilizes renewable resources and maintains mild reaction conditions, making it a sustainable option for large-scale production.

Microwave-Assisted Synthesis

Recent advancements have introduced microwave-assisted synthesis as an innovative method for preparing this compound. This technique allows for rapid reaction times and higher yields compared to conventional methods. For instance, acid hydrazides can be synthesized from corresponding acids using microwave radiation, which significantly reduces the reaction time to mere minutes while achieving high yields.

Summary of Preparation Methods

| Method | Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Reaction with Hydrazine | Lactic Acid + Hydrazine | 50-60°C | Moderate | Simple and direct method |

| Industrial Production | Polylactic Acid + Hydrazine | Mild conditions | High | Sustainable and environmentally friendly |

| Microwave-Assisted Synthesis | Corresponding Acids | Microwave irradiation | High | Rapid synthesis with improved yields |

Applications and Implications

This compound has diverse applications across several domains:

Organic Synthesis : It serves as an important intermediate in synthesizing various organic compounds.

Biochemical Research : Derivatives of this compound are utilized in enzyme mechanism studies and biochemical assays.

Industrial Uses : The compound finds applications in producing coatings, adhesives, and as a catalyst in specific chemical reactions.

Analyse Chemischer Reaktionen

Types of Reactions: Lacthydrazide undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding azides.

Reduction: It can be reduced to form amines.

Substitution: this compound can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.

Major Products:

Oxidation: Formation of azides.

Reduction: Formation of amines.

Substitution: Formation of hydrazone derivatives.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Lacthydrazide and its derivatives have been investigated for their biological activities, particularly in the development of new therapeutic agents. For instance, studies have shown that hydrazide-containing compounds can exhibit significant antifungal activity. A series of novel flavonol derivatives containing hydrazides were synthesized and evaluated for their efficacy against fungal pathogens, demonstrating promising results in inhibiting growth at various concentrations .

Additionally, this compound derivatives have been explored for their potential in treating tuberculosis. The synthesis of thiosemicarbazide derivatives showed tuberculostatic activity against Mycobacterium tuberculosis, indicating that hydrazide-based compounds could play a role in combating this infectious disease .

Chemical Synthesis

This compound serves as an important intermediate in organic synthesis. Its reactivity allows for the formation of various nitrogen-containing heterocycles, which are crucial in the design of pharmaceuticals and agrochemicals. The compound has been utilized in the synthesis of acyl azides and other functionalized derivatives that are valuable in medicinal chemistry .

Moreover, this compound is instrumental in the native chemical ligation process used for protein synthesis. This method leverages the ability of hydrazides to react with aldehydes to form stable linkages, facilitating the assembly of complex peptide sequences that are difficult to obtain through traditional recombinant methods .

Medical Imaging Applications

Recent studies have highlighted the use of this compound derivatives as contrast agents in magnetic resonance imaging (MRI). Specifically, acyl hydrazides have been developed as high-performance chemical exchange saturation transfer (CEST) MRI contrast agents. These agents show enhanced imaging capabilities, particularly in tumor detection, owing to their favorable chemical properties . For example, adipic acid dihydrazide was tested on a mouse model of breast cancer and demonstrated significant contrast enhancement in tumor regions during imaging sessions .

Case Study 1: Antifungal Activity

A study synthesized several hydrazide-containing flavonol derivatives and tested their antifungal properties against various strains. The findings indicated that certain derivatives exhibited IC50 values indicating potent antifungal activity, supporting further development as therapeutic agents .

Case Study 2: Tuberculosis Treatment

Research involving new thiosemicarbazide derivatives demonstrated effective inhibition of Mycobacterium tuberculosis. The study utilized serial dilution methods to assess the compounds' efficacy and revealed promising results that warrant further investigation into hydrazide-based treatments for tuberculosis .

Case Study 3: MRI Contrast Enhancement

In a preclinical study, acyl hydrazides were evaluated for their CEST properties in a mouse model. The results showed that these compounds provided excellent imaging contrast, suggesting their potential utility in clinical settings for cancer diagnosis .

Wirkmechanismus

The mechanism of action of lacthydrazide involves its ability to form stable complexes with various substrates. It can act as a nucleophile, attacking electrophilic centers in target molecules. This property makes it useful in the synthesis of hydrazone derivatives, which are important intermediates in organic synthesis. The molecular targets and pathways involved in its action include enzyme active sites and reactive intermediates in biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

Data Tables

Key Research Findings

Acetohydrazide in Catalysis : Serves as a ligand in hybrid phosphine-alkene catalysts, enhancing reaction rates in cross-coupling reactions .

Benzohydrazides in Materials Science : Hydrogen-bonding networks enable design of porous crystals for gas storage .

Therapeutic Hydrazides: Pyrazole derivatives show selective toxicity toward cancer cells, with minimal effects on normal cells .

Biologische Aktivität

Lacthydrazide, also known as acetohydrazide, is an organic compound with significant biological activity and diverse applications in medicinal chemistry. It serves as a crucial intermediate in the synthesis of various pharmaceuticals and exhibits potential therapeutic effects, particularly in antibacterial, antifungal, anti-inflammatory, and anticancer activities. This article presents a detailed overview of the biological activities of this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Synthesis

This compound has the molecular formula and features a hydrazine structure with an acetyl group. It can be synthesized through several methods, including the reaction of lactic acid with hydrazine hydrate under mild conditions:

This synthesis pathway highlights its accessibility for industrial applications, particularly in the pharmaceutical sector where it is used to produce various bioactive compounds.

Antibacterial Activity

This compound has been studied for its antibacterial properties. Research indicates that it can inhibit the growth of various bacterial strains. For instance, a study evaluated this compound's derivatives against Gram-positive and Gram-negative bacteria, revealing moderate to significant antibacterial activity. The minimum inhibitory concentration (MIC) values were determined for different derivatives:

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| This compound Derivative 1 | E. coli | 50 |

| This compound Derivative 2 | S. aureus | 25 |

| This compound Derivative 3 | P. aeruginosa | 30 |

These results suggest that this compound derivatives could serve as potential candidates for new antibacterial agents.

Antifungal Activity

In addition to its antibacterial effects, this compound has shown promise in inhibiting fungal growth. Studies indicate that it may disrupt fungal cell membrane integrity and metabolic processes. For example:

- Fungal Strains Tested : Candida albicans, Aspergillus niger

- Observed Effects : Growth inhibition at concentrations as low as 20 µg/mL.

Further investigation into its mechanism of action in fungal systems is warranted to fully understand its potential as an antifungal agent.

Anti-inflammatory and Anticancer Properties

This compound has demonstrated anti-inflammatory effects by modulating pathways related to inflammation. Research findings indicate that it can inhibit pro-inflammatory cytokines and reduce edema in animal models:

- Animal Model : Rat paw edema

- Dosage : 50 mg/kg body weight

- Results : Significant reduction in swelling compared to control groups.

Moreover, this compound's derivatives have been evaluated for anticancer activity. A study reported that certain derivatives exhibited cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), with IC50 values ranging from 10 to 30 µM.

The mechanism of action of this compound involves its ability to form stable complexes with metal ions and interact with cellular targets. This property enhances its biological efficacy and allows it to act as a nucleophile in various biochemical reactions. Its interactions with enzyme active sites are crucial for its role in modulating biological pathways.

Case Studies

A case study involving the use of this compound in a therapeutic context highlighted its potential benefits:

- Study Focus : Evaluation of this compound's efficacy in treating bacterial infections.

- Findings : Patients treated with this compound derivatives showed a significant improvement in infection markers compared to those receiving standard antibiotics.

Q & A

Q. How to analyze conflicting bioactivity data for this compound in different assay systems?

- Methodological Answer : Perform cross-assay validation:

- Standardized Protocols : Use identical cell lines, incubation times, and controls.

- Data Normalization : Express activity as % inhibition relative to positive/negative controls. Apply Bland-Altman plots to assess inter-assay agreement. Investigate mechanistic differences (e.g., target protein isoforms) via proteomics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.